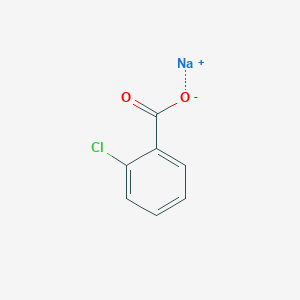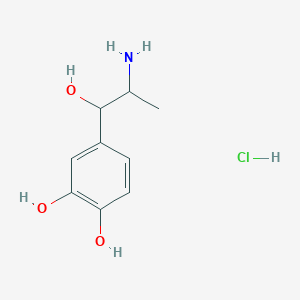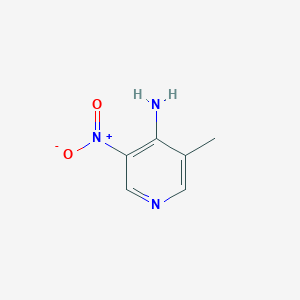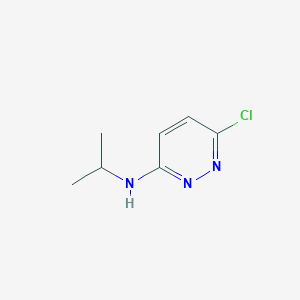
1-(2-(4-溴苯氧基)乙基)吡咯烷
描述
The compound "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar bromophenyl and pyrrolidine derivatives. For instance, the synthesis of complex hybrid structures involving bromophenyl groups and pyrrolidine rings is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cascade reactions, as demonstrated in the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Additionally, the formation of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine through acid-catalyzed reactions indicates the reactivity of pyrrolidine derivatives under mild conditions . These methods could potentially be adapted for the synthesis of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" by employing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" can be deduced from the crystal structure analysis of related compounds. For example, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate reveals intermolecular and intramolecular hydrogen bonding, which could also be present in the compound of interest due to the presence of a bromophenyl group . The planarity of the thieno[2,3-b]pyridine moiety in this compound may suggest a tendency for planarity in the bromophenoxy moiety of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" as well.
Chemical Reactions Analysis
The chemical reactivity of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" can be inferred from the reactions of similar compounds. The phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines indicates that pyrrolidine rings can participate in cycloaddition reactions . Moreover, the synthesis of perylene diimide dyes with phenoxy and pyrrolidinyl substituents suggests that the pyrrolidine ring can be functionalized with various substituents, which may affect the electronic and photophysical properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" can be speculated based on the properties of structurally related compounds. The solubility of perylene diimide derivatives in organic solvents and their photophysical properties, such as absorption and fluorescence, are influenced by the nature of the substituents attached to the core structure . The presence of a bromophenoxy group in "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" may similarly affect its solubility and electronic properties, potentially making it useful in applications that require specific optical characteristics.
科学研究应用
Zhu 等人 (2003) 描述了通过有效的 [4 + 2] 环化过程合成在药物化学中很重要的官能化四氢吡啶 (Zhu, Lan, & Kwon, 2003).
Rezai 等人 (2018) 合成了具有生物活性的溴苯酚,显示出有效的抗氧化和抗胆碱能活性,这可能与治疗氧化应激相关疾病有关 (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Bogdanowicz 等人 (2013) 探索了新型 4-吡咯烷-3-氰基吡啶衍生物的合成,评估了它们对各种细菌的抗菌活性,表明在抗生素开发中具有潜在应用 (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, & Olczak, 2013).
Long He (2010) 报道了通过分子内环加成合成一种化合物,展示了晶体结构中弱的分子间氢键,这对于设计分子框架很有见地 (He, 2010).
Bouklah 等人 (2012) 对取代的吡咯烷酮进行了 DFT 和量子化学研究,提供了对这些化合物电子性质的见解,与材料科学和分子电子学相关 (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Abdullahi 等人 (2020) 对 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺化合物进行了 QSAR 建模,预测了它们的抗结核活性,这可能有助于结核病的药物开发 (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Smolobochkin 等人 (2017) 描述了由苯酚合成 1-(芳基磺酰基)吡咯烷,提供了一种合成吡咯烷-1-磺酰基芳烃衍生物的简便方法 (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
Chen 等人 (2011) 通过修饰单一靶点 LTA4H 抑制剂,发现了针对 COX-2 和 LTA4H 的双靶点抑制剂,这可能对开发针对炎症性疾病的多靶点药物具有重要意义 (Chen, Wu, Liu, Yang, Chen, & Lai, 2011).
安全和危害
属性
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWKSSWZGXRQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148408 | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-73-8 | |
| Record name | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(p-bromophenoxy)ethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in the synthesis of Idoxifene and Lasofoxifene Tartrate?
A1: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine acts as a crucial building block that introduces the pyrrolidine and phenoxy side chains present in both Idoxifene and Lasofoxifene Tartrate.
- In the synthesis of Idoxifene []: It reacts with 1-(4-iodophenyl)-2-phenylbutan-1-one via a Grignard reaction to form the final Idoxifene structure.
- In the synthesis of Lasofoxifene Tartrate []: It undergoes a condensation reaction with 6-methoxy-1-tetralone, followed by several further synthetic steps to achieve the target molecule.
Q2: How does the yield of Lasofoxifene Tartrate synthesis relate to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine?
A: The research on Lasofoxifene Tartrate synthesis [] reports an overall yield of approximately 15% based on the initial amount of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine used. This suggests that the efficiency of this starting material's conversion plays a significant role in the final yield of Lasofoxifene Tartrate. Optimizing reaction conditions and exploring alternative synthetic routes could potentially improve the overall yield.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















